B1574642 HQK-1004

HQK-1004

カタログ番号: B1574642
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HQK-1004 is a small-molecule therapeutic agent developed by HemaQuest Pharmaceuticals Inc. for the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies and lymphoproliferative disorders. It operates via a novel mechanism: inducing the expression of latent viral proteins in EBV-infected tumor cells, thereby sensitizing them to antiviral agents like valganciclovir or ganciclovir .

The drug was administered intravenously, targeting patients with relapsed or refractory EBV-positive malignancies who had failed standard therapies .

特性

IUPAC名

NONE

外観

Solid powder

純度

>98%

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HQK1004;  HQK 1004;  HQK-1004;  SCFA HQK1004;  SCFA HQK 1004;  SCFA HQK-1004

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares HQK-1004 with structurally or functionally analogous compounds in viral-associated cancer therapy:

Compound Mechanism Indication Development Phase Status Key Differentiation
HQK-1004 Induces viral protein expression EBV+ lymphoid malignancies Phase 2 Terminated Targets latent EBV via host sensitization
Valganciclovir Inhibits viral DNA polymerase CMV infections, EBV-associated cancers Approved Marketed Direct antiviral; limited efficacy in latency
Deoxycytidine Nucleoside analog, disrupts DNA synthesis Acute myeloid leukemia (AML) Approved Marketed Broad antimetabolite, non-viral-specific
FV-100 Helicase-primase inhibitor Varicella-zoster virus infection Phase 3 Active Targets herpesvirus replication machinery
Ad-OC-hsvTK Suicide gene therapy (HSV-TK + GCV) Prostate cancer Phase 1 Active Gene therapy requiring viral vector delivery

Key Findings from Comparative Analysis:

Mechanistic Uniqueness: HQK-1004’s approach of reactivating latent EBV proteins (e.g., TK, LMP1) differentiates it from direct antivirals like valganciclovir or nucleoside analogs (e.g., deoxycytidine). This strategy aims to convert "immune-silent" tumors into immunogenic targets . In contrast, gene therapies like Ad-OC-hsvTK rely on viral vectors to deliver thymidine kinase genes, enabling ganciclovir-mediated cytotoxicity. HQK-1004 avoids vector-related risks but requires intact host immune responses .

Clinical Efficacy and Limitations :

  • HQK-1004’s Phase 2 trial termination (NCT00992732) suggests challenges in achieving durable responses or managing toxicity. In comparison, valganciclovir, though effective against active EBV replication, fails to address latent reservoirs .
  • FV-100 and Ad-OC-hsvTK demonstrate broader applicability in viral infections and solid tumors, respectively, but lack HQK-1004’s focus on EBV-specific malignancies .

Safety and Tolerability :

  • HQK-1004’s preclinical data highlighted risks of off-target immune activation, whereas valganciclovir and deoxycytidine exhibit well-characterized myelosuppressive and nephrotoxic profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。